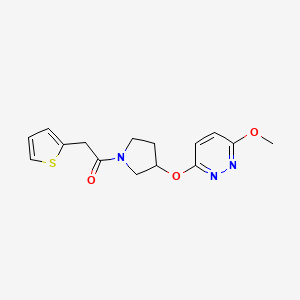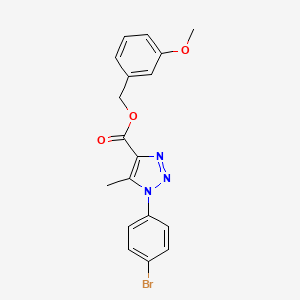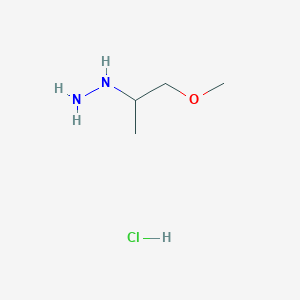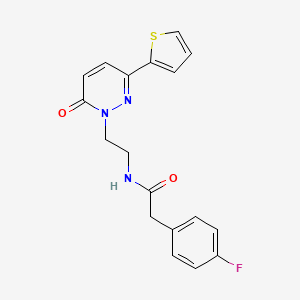
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods
Research on quinazoline derivatives often focuses on novel synthesis techniques that could apply to a wide range of compounds, including the one of interest. For example, Chioua et al. (2002) described a [4+2] cycloaddition method leading to quinazoline derivatives, highlighting the versatility of synthesis approaches for this compound class Chioua et al., 2002. Similarly, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, indicating the potential for environmentally friendly synthesis methods Patil et al., 2008.
Structural Analysis and Properties
Studies such as the one by Candan et al. (2001) on the crystal structure of related quinazoline derivatives provide insights into the molecular configurations that could influence the physical and chemical properties of the compound Candan et al., 2001. These structural analyses are essential for understanding how modifications in the quinazoline backbone might impact binding affinities, solubility, and other characteristics relevant to pharmaceutical applications.
Potential Applications in Medicinal Chemistry
Research on quinazoline derivatives has also explored their potential medicinal applications. For instance, derivatives have been studied for their antimicrobial Bhatt et al., 2015 and antitumor activities Qiao et al., 2015, suggesting that the compound might also possess similar biological properties worthy of investigation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3,5-dimethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolin-2(1H)-one, which is synthesized from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 7-amino-3-phenethylquinazolin-2(1H)-one. These two intermediates are then coupled to form the final product using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Starting Materials": [ "3,5-dimethoxybenzohydrazide", "ethyl chloroformate", "7-amino-3-phenethylquinazolin-2(1H)-one", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 3,5-dimethoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding oxadiazole intermediate.", "- Purify the intermediate by recrystallization or column chromatography.", "Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolin-2(1H)-one:", "- React 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 7-amino-3-phenethylquinazolin-2(1H)-one in the presence of a coupling agent such as DCC or DIC.", "- Purify the intermediate by recrystallization or column chromatography.", "Coupling of intermediates to form final product:", "- React the two intermediates together in the presence of a coupling agent such as DCC or DIC.", "- Purify the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
1206985-36-5 |
製品名 |
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O5 |
分子量 |
470.485 |
IUPAC名 |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32) |
InChIキー |
RJGCUHPYNQRWOZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)


![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)


![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)

![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)


![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)